Epertinib (hydrochloride), also known as S-222611, is a potent, reversible, and selective tyrosine kinase inhibitor targeting the epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (HER2), and human epidermal growth factor receptor 4 (HER4). It is primarily investigated for its therapeutic potential in treating various cancers, particularly those associated with these receptors. Epertinib has shown significant antitumor activity in preclinical models, especially in HER2-positive breast cancer and EGFR T790M mutation-positive lung cancer .
Epertinib is classified as an anticancer agent within the broader category of protein tyrosine kinase inhibitors. It is synthesized and developed by Shionogi & Co., Ltd., based in Osaka, Japan. The compound has been evaluated in clinical trials for its safety, tolerability, pharmacokinetics, and efficacy against solid tumors driven by the aforementioned receptors .
The synthesis of epertinib involves multiple steps that typically include the following:
The detailed synthetic route may vary based on specific laboratory protocols but generally follows established organic synthesis methodologies.
Epertinib's molecular formula is C₁₈H₁₈ClN₅O₂S, with a molecular weight of approximately 387.89 g/mol. The compound features a complex structure characterized by:
The three-dimensional conformation plays a crucial role in its interaction with the target receptors, influencing its inhibitory activity against EGFR, HER2, and HER4.
Epertinib undergoes various chemical reactions during its synthesis and metabolic processes:
Understanding these reactions is essential for optimizing the synthesis and improving the compound's efficacy and safety profile.
Epertinib exerts its pharmacological effects primarily through the inhibition of tyrosine kinase activity associated with EGFR, HER2, and HER4. The mechanism involves:
Pharmacokinetic studies have demonstrated that epertinib achieves significant concentrations in tumor tissues, particularly in brain metastases from HER2-positive breast cancer .
These properties are vital for formulating epertinib into effective dosage forms for clinical use.
Epertinib is primarily utilized in clinical research settings to evaluate its effectiveness against various cancers characterized by aberrant signaling through EGFR and HER2. Key applications include:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: